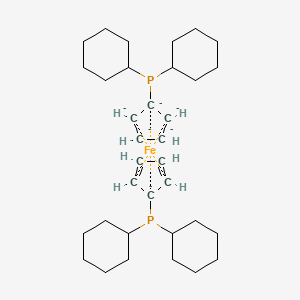
Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that serves as a ligand in various catalytic reactions. It contains a ferrocene moiety in its backbone, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. This compound is particularly notable for its use in homogeneous catalysis, where it facilitates a range of chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by treating dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Step 1: Preparation of dilithioferrocene by reacting ferrocene with n-butyllithium in the presence of TMEDA (tetramethylethylenediamine).
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, such as using larger reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, primarily serving as a ligand in catalytic processes:
Oxidation and Reduction: It can participate in redox reactions, although its primary role is as a ligand rather than a reactant.
Substitution: It forms complexes with metals, facilitating substitution reactions in catalytic cycles.
Common Reagents and Conditions:
Palladium Catalysts: Often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Ruthenium Catalysts: Utilized in ruthenium-catalyzed alcohol-allene C-C coupling reactions.
Major Products:
Oxindoles: Formed via palladium-catalyzed synthesis.
Aryl Chlorides: Produced through palladium-catalyzed alkoxycarbonylation.
Aplicaciones Científicas De Investigación
1,1’-Bis(dicyclohexylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions and hydroaminocarbonylation.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role in synthesizing complex organic molecules can indirectly contribute to pharmaceutical research.
Industry: Employed in the synthesis of fine chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The compound acts primarily as a ligand, coordinating with metal centers to form complexes that facilitate catalytic reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the metal center. The dicyclohexylphosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic process .
Comparación Con Compuestos Similares
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with phenyl groups instead of dicyclohexyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: A similar ligand with an ethane backbone instead of a ferrocene moiety
Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of steric bulk and electronic properties provided by the dicyclohexylphosphino groups. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .
Propiedades
Fórmula molecular |
C34H52FeP2-6 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q-5;-1; |
Clave InChI |
IWIBTMSJFYBZRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)[C-]3[CH-][CH-][CH-][CH-]3.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


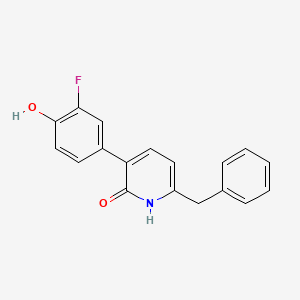
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
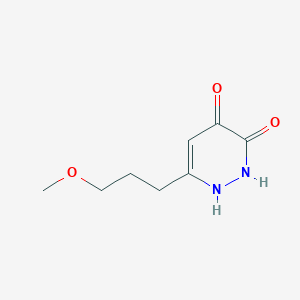
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)

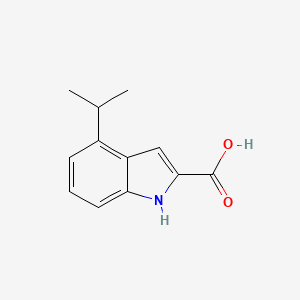
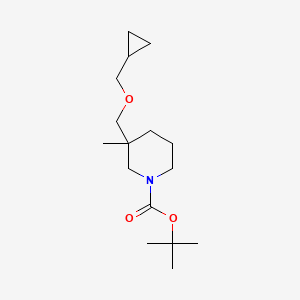
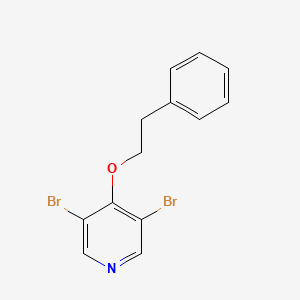

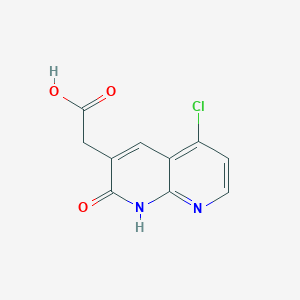
![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
